tert-Butyl methyl(4-oxobutyl)carbamate
Overview
Description
tert-Butyl methyl(4-oxobutyl)carbamate: is an organic compound with the molecular formula C10H19NO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a methyl group, and a 4-oxobutyl group attached to the carbamate moiety. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl methyl(4-oxobutyl)carbamate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl methyl(4-oxobutyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it valuable in multi-step organic syntheses .
Biology: In biological research, this compound is used to modify proteins and peptides, protecting specific amino groups during synthesis and allowing for selective deprotection .
Medicine: this compound is explored for its potential use in drug development, particularly in the synthesis of prodrugs where the carbamate group can be hydrolyzed to release the active drug .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(4-oxobutyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound acts as a protecting group, preventing unwanted reactions at the amine site during synthesis .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-Butyl methyl(4-oxobutyl)carbamate.
tert-Butyl (4-amino-4-oxobutyl)(methyl)carbamate: Another derivative with similar protecting group properties.
tert-Butyl methyl(4-oxocyclohexyl)carbamate: Used in similar applications but with a different structural framework.
Uniqueness: this compound is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKUZCPADUNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567914 | |
Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120984-59-0 | |
Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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